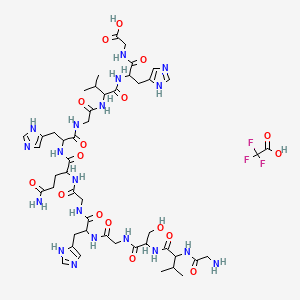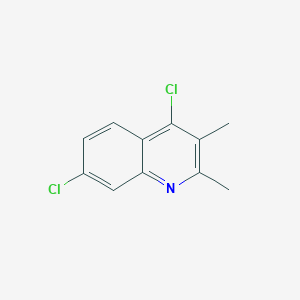
Quinoline, 4,7-dichloro-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4,7-dichloro-2,3-dimethyl-: is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring. The compound 4,7-dichloro-2,3-dimethylquinoline is characterized by the presence of two chlorine atoms at the 4th and 7th positions and two methyl groups at the 2nd and 3rd positions on the quinoline ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2,3-dimethylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloro compound .
Industrial Production Methods: Industrial production of 4,7-dichloro-2,3-dimethylquinoline often involves large-scale chlorination processes. The starting material, 4-hydroxy-7-chloroquinoline, is subjected to chlorination using phosphorus oxychloride, followed by purification steps to obtain the final product. This method ensures high yield and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-dichloro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,7-dichloro-2,3-dimethylquinoline is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug development for various diseases .
Industry: In the industrial sector, 4,7-dichloro-2,3-dimethylquinoline is used as an intermediate in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4,7-dichloro-2,3-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anticancer and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- 2-chloroquinoline-3-carbaldehyde
- 4,7-dichloroquinoline
- 2,4-dimethylquinoline
Comparison: 4,7-dichloro-2,3-dimethylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other quinoline derivatives. For instance, 2-chloroquinoline-3-carbaldehyde lacks the additional methyl groups, resulting in different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C11H9Cl2N |
|---|---|
Molekulargewicht |
226.10 g/mol |
IUPAC-Name |
4,7-dichloro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3 |
InChI-Schlüssel |
OCRPLLPPZVGPRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


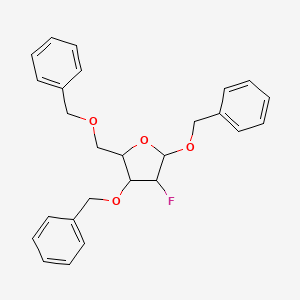
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
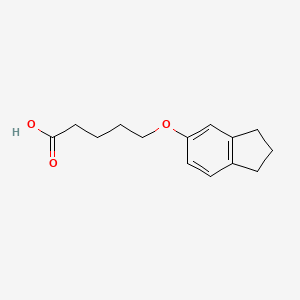
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
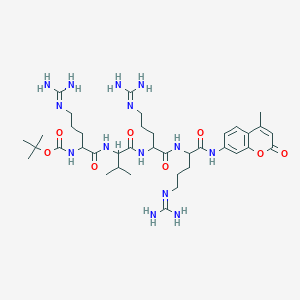
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
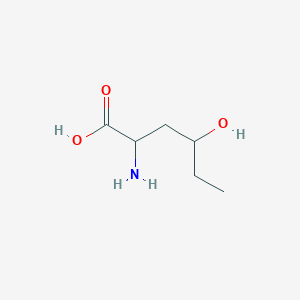
![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)
